molecular formula C9H12N4O B053281 2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol CAS No. 114804-31-8

2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol

Cat. No. B053281
CAS RN: 114804-31-8
M. Wt: 192.22 g/mol
InChI Key: IFCCMKHWUVDCTJ-UHFFFAOYSA-N
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Description

“2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The specific molecular structure of “2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol” is not explicitly mentioned in the literature.


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . The specific chemical reactions involving “2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol” are not detailed in the literature.


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The specific physical and chemical properties of “2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol” are not detailed in the literature.

Mechanism of Action

The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structures and applications. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific mechanism of action for “2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol” is not provided in the literature.

properties

IUPAC Name

2-(2-hydrazinylbenzimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c10-12-9-11-7-3-1-2-4-8(7)13(9)5-6-14/h1-4,14H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCCMKHWUVDCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCO)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol

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